Ethyl 1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-2-(morpholin-4-ylmethyl)-1h-indole-3-carboxylate
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Overview
Description
ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the indole derivative family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves multiple stepsCommon reagents used in the synthesis include phenylhydrazine hydrochloride, methanesulfonic acid, and morpholine . The reaction conditions often involve refluxing in methanol or other suitable solvents to achieve the desired product . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
ETHYL 1-METHYL-5-[(4-METHYLBENZENESULFONYL)OXY]-2-[(MORPHOLIN-4-YL)METHYL]-1H-INDOLE-3-CARBOXYLATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various physiological roles
Properties
Molecular Formula |
C24H28N2O6S |
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Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl 1-methyl-5-(4-methylphenyl)sulfonyloxy-2-(morpholin-4-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H28N2O6S/c1-4-31-24(27)23-20-15-18(32-33(28,29)19-8-5-17(2)6-9-19)7-10-21(20)25(3)22(23)16-26-11-13-30-14-12-26/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI Key |
YNOXCAOYURRURJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)C)C)CN4CCOCC4 |
Origin of Product |
United States |
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